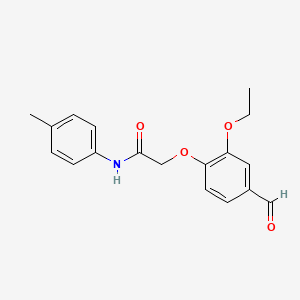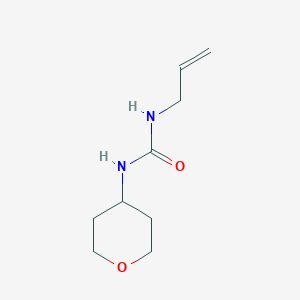![molecular formula C23H21N7O3S B2741238 2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide CAS No. 1107037-32-0](/img/new.no-structure.jpg)
2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide is a useful research compound. Its molecular formula is C23H21N7O3S and its molecular weight is 475.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research on related compounds, such as triazoloquinazolines and their derivatives, has demonstrated significant interest in the synthesis and exploration of their chemical properties. For example, studies have detailed the preparation of [1,2,4]triazoloquinazolinium betaines, showcasing the versatility of these compounds through various molecular rearrangements and synthetic pathways. This highlights the chemical interest in manipulating the core structure for diverse applications, including the potential for creating novel pharmaceuticals or materials with unique properties (Crabb et al., 1999).
Anticancer and Antimicrobial Activities
Some derivatives of triazoloquinazolines have been investigated for their biological activities, including anticancer and antimicrobial effects. For instance, the synthesis of novel heterocycles based on antipyrine, including triazolo[5,1-c][1,2,4]triazine derivatives, has been reported to exhibit notable anticancer and antimicrobial properties. This research underscores the potential therapeutic applications of these compounds in treating various diseases and infections (Riyadh et al., 2013).
Pharmacological Potential
The pharmacological exploration of triazoloquinazoline derivatives has extended to evaluating their binding affinity to receptors, such as the benzodiazepine (BZ) receptor. Certain derivatives have been found to possess high affinity for the BZ receptor, suggesting their potential use in designing new pharmacological agents that could target the central nervous system or be used in treating conditions related to receptor dysfunction (Francis et al., 1991).
Propiedades
Número CAS |
1107037-32-0 |
|---|---|
Fórmula molecular |
C23H21N7O3S |
Peso molecular |
475.53 |
Nombre IUPAC |
2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(5-methyl-1H-pyrazol-3-yl)acetamide |
InChI |
InChI=1S/C23H21N7O3S/c1-13-9-19(28-27-13)25-20(31)12-34-23-24-16-11-18(33-3)17(32-2)10-15(16)22-26-21(29-30(22)23)14-7-5-4-6-8-14/h4-11H,12H2,1-3H3,(H2,25,27,28,31) |
Clave InChI |
QFXCIIGCKMQUOT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1)NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=CC=C5)OC)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propan-2-yl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B2741155.png)
![3-chloro-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride](/img/structure/B2741159.png)
![N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzenesulfonamide](/img/structure/B2741160.png)
![1-[(1-phenylmethanesulfonylazetidin-3-yl)methyl]-1H-1,2,4-triazole](/img/structure/B2741162.png)
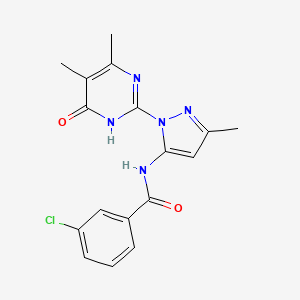
![2-[(4-Fluorophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone](/img/structure/B2741165.png)
![2-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride](/img/structure/B2741166.png)

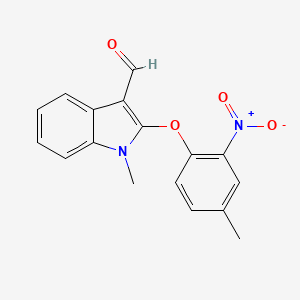
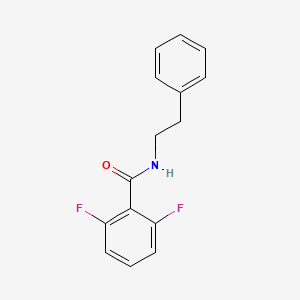
![2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2741174.png)
